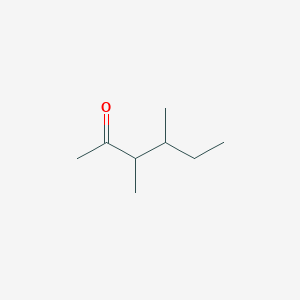

3,4-二甲基-2-己酮

描述

3,4-Dimethyl-2-hexanone is a chemical compound that is related to various research areas, including organic synthesis and neurotoxicity studies. While the provided papers do not directly discuss 3,4-Dimethyl-2-hexanone, they do provide insights into closely related compounds, such as 3,4-dimethyl-2,5-hexanedione and its derivatives. These compounds are of interest due to their reactivity and potential biological effects.

Synthesis Analysis

The synthesis of compounds related to 3,4-Dimethyl-2-hexanone involves the formation of complex structures through reactions with various electrophiles. For instance, the reaction of 3,4-dilithio-2,5-dimethyl-2,4-hexadiene with different electrophiles results in a range of substituted derivatives, showcasing the versatility of these compounds in synthetic chemistry . Additionally, the synthesis of novel compounds such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the potential for creating diverse molecular structures with varying substituents .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Dimethyl-2-hexanone has been studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene was determined using X-ray crystallography, revealing a molecule with exact C2 symmetry . Additionally, density functional theory (DFT) and Atoms in Molecules (AIM) theory have been applied to analyze the molecular structure and interactions within dimers of related compounds .

Chemical Reactions Analysis

The reactivity of compounds structurally related to 3,4-Dimethyl-2-hexanone has been explored in various chemical reactions. For instance, the dimerization of 2,5-dimethyl-2,4-hexadiene under Lewis acid catalysis leads to the formation of complex bicyclic structures . Furthermore, the cyclization of 3,4-dimethylene-1,6-hexanediols with iodine results in the formation of dioxabicyclooctanes and dioxabicyclodecenes, illustrating the potential for creating ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3,4-Dimethyl-2-hexanone have been investigated through experimental and theoretical studies. Spectroscopic properties such as NMR, UV-Vis, FT-IR, and mass spectrometry have been used to characterize these compounds . Theoretical calculations, including DFT and AIM, have provided insights into the thermodynamic parameters, electronic transitions, and intra- and intermolecular interactions of these molecules .

Case Studies and Neurotoxicity

Several studies have focused on the neurotoxic effects of gamma-diketones, particularly 3,4-dimethyl-2,5-hexanedione. This compound has been shown to be significantly more potent than its parent compound, 2,5-hexanedione, in causing neurotoxicity. The dimethyl substitution accelerates pyrrole formation and protein crosslinking, which are hypothesized to contribute to the pathogenesis of neurofilament accumulation in toxic neuropathies . These findings are important for understanding the molecular mechanisms underlying certain neurotoxic effects and could have implications for occupational health and safety.

科学研究应用

合成应用

- 3,4-二甲基-2-己酮已被用于合成各种化合物。例如,它已被用于合成17a-乙氧基衍生物8-氮杂-D-同戊酮-12,17a-二酮,展示了它在创建复杂的杂环化合物中的实用性(Mikhalchuk等,2013)。

- 另一个例子是它参与制备1,6-二羟基-2-己酮,这是酮己糖的简单类似物,表明了它在研究糖类似物及其性质中的作用(Szarek等,1985)。

化学性质和反应

- 研究探讨了3,4-二甲基取代对2,5-己二酮神经毒性的影响,揭示了这种取代可以显著改变化合物的毒性及其对生物系统的影响(Anthony et al., 1983)。

- 研究还调查了6-氧-3-硅杂双环[3.1.0]己烷与磷亚胺的反应,其中3,4-二甲基-2-己酮衍生物发挥了关键作用。这些研究有助于理解这些化合物的化学反应性和潜在应用(Baceiredo et al., 1987)。

分析化学应用

- 该化合物已被用于研究n-己烷代谢物的定量,展示了它在分析化学和毒理学研究中的重要性(Soriano et al., 1996)。

- 它还参与了聚锂有机化合物的合成,突显了它在新化学合成方法开发中的作用(Maercker et al., 2000)。

环境和食品科学

- 已进行了关于3,4-二甲基-2-己酮及相关化合物在相转移催化中的应用的研究,表明了它在更环保的有机溶剂中的潜在应用(Landini & Maia, 2003)。

- 在食品科学领域,该化合物已被用于研究牛奶中的异味化合物,有助于理解风味化学和食品质量(Vazquez-Landaverde et al., 2005)。

属性

IUPAC Name |

3,4-dimethylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-6(2)7(3)8(4)9/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXOERUAAWTDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871301 | |

| Record name | 3,4-Dimethylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2-hexanone | |

CAS RN |

19550-10-8 | |

| Record name | 2-Hexanone, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-2-hexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

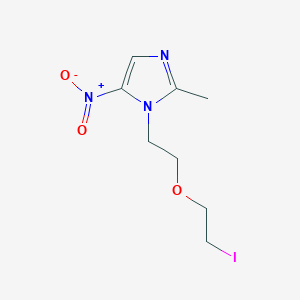

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

![Benzo[a]pyrene-d12](/img/structure/B107138.png)